4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)25-15-6-3-13(4-7-15)18(22)21-14-5-8-17-16(11-14)19(23)20-9-10-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROABPVVKAIDOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A widely adopted method involves the reaction of substituted 2-aminophenols with electrophilic partners. For example, 7-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (CAS: 740842-71-1) can be synthesized via borane-mediated reduction of a ketone intermediate.
- Starting material : 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (3.28 g, 13.55 mmol) in tetrahydrofuran (30 mL).
- Reduction : Add borane-tetrahydrofuran complex (81 mmol) at 20°C, stir for 1.5 hours, then heat to 65°C overnight.
- Workup : Quench with methanol/HCl, reflux for 1 hour, neutralize with NaOH, and extract with dichloromethane.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Borane reduction | THF, 65°C, 12 h | 72% |
| Acidic workup | HCl/MeOH, reflux | - |
Alternative Route via Alkynones
A 2020 study demonstrated that benzo[b]oxazepines can be synthesized by reacting 2-aminophenols with alkynones under mild conditions. While this method targets benzo[b] isomers, analogous conditions may apply to benzo[f] systems with modified starting materials.
- Solvent : 1,4-Dioxane
- Temperature : 100°C
- Mechanism : 7-endo-dig cyclization of alkynylketimine intermediates
Purification and Characterization
Chromatographic Purification
Crude products are typically purified via flash chromatography:
- Stationary Phase : Silica gel (230–400 mesh)
- Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient)
Spectroscopic Characterization
Representative Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 6.98–7.45 (m, 6H, ArH), 4.72 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.82–4.12 (m, 4H, oxazepine-CH₂).
- HRMS : m/z calcd for C₂₁H₂₁N₂O₄ [M+H]⁺: 381.1445; found: 381.1448.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors offer advantages:
- Residence Time : 30–60 minutes
- Temperature Control : ±2°C precision
- Yield Improvement : 8–12% over batch processes
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acyl Chloride Coupling | High reactivity | Moisture-sensitive |
| EDCI/HOBt | Mild conditions | Costly reagents |
| Borane Reduction | High functional group tolerance | Requires anhydrous conditions |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or oxazepin rings.
Scientific Research Applications
4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity.
Key Observations:
Core Heterocycle Variations: The target compound shares the tetrahydrobenzo[f][1,4]oxazepin core with and compounds. Substituents on the benzamide moiety significantly impact activity. For example, D9’s ethoxy group on an acrylamide scaffold confers potent EGFR inhibition, while methoxy substituents in analogs lack reported activity data .
Substituent Effects: Isopropoxy vs. Positional Influence: In D9, para-substitution (-OCH₂CH₃) on the phenyl ring maximizes EGFR inhibition compared to meta- or ortho-substituents . This suggests the target’s 4-isopropoxy group may optimize binding interactions.
Biological Activity: D9 () demonstrates the importance of the acrylamide linker in forming covalent bonds with EGFR’s Cys 797 residue, a mechanism unlikely in the target compound due to its benzamide structure .
Synthetic and Analytical Comparisons :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide?
- Methodological Answer : Synthesis typically involves three key steps:
- Step 1 : Formation of the tetrahydrobenzo[f][1,4]oxazepin core via cyclization of precursor amines and ketones under reflux conditions (e.g., using trifluoroacetic anhydride as a catalyst) .
- Step 2 : Introduction of the isopropoxy group via nucleophilic substitution or Mitsunobu reaction .
- Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the benzamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via NMR (1H, 13C) and mass spectrometry are critical for confirming purity and structure .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the oxazepine ring (δ 3.5–4.5 ppm for CH2 groups), isopropoxy protons (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxazepine C-O-C vibrations (~1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
- Methodological Answer :
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres to prevent hydrolysis of intermediates .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
- Kinetic Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion (~90%) .
- Contradiction Resolution : If yields vary between batches, analyze intermediates via HPLC to identify impurities (e.g., unreacted starting materials) .
Q. What strategies address discrepancies in reported biological activities of benzoxazepine derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and controls .
- Purity Verification : Confirm compound integrity via LC-MS before biological testing to rule out degradation products .
- Structural Analogs : Compare activity with analogs (e.g., trifluoromethyl or methoxy-substituted derivatives) to isolate substituent effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., RIP1 kinase) and validate with SPR assays .
Q. How does the isopropoxy group influence pharmacokinetic properties compared to other alkoxy substituents?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare isopropoxy (predicted logP ~3.2) with methoxy (logP ~2.5) .
- Metabolic Stability : Conduct liver microsome assays to assess oxidative metabolism; bulkier isopropoxy may reduce CYP450-mediated degradation .
- Solubility : Use dynamic light scattering (DLS) to evaluate aqueous solubility and formulate with co-solvents (e.g., PEG-400) if needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
